5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one
CAS No.: 1064706-78-0
Cat. No.: VC2604402
Molecular Formula: C10H13NOSi
Molecular Weight: 191.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1064706-78-0 |
|---|---|
| Molecular Formula | C10H13NOSi |
| Molecular Weight | 191.3 g/mol |
| IUPAC Name | 5-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12) |
| Standard InChI Key | SWBOPPDLCVSNPO-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)C#CC1=CNC(=O)C=C1 |
| Canonical SMILES | C[Si](C)(C)C#CC1=CNC(=O)C=C1 |
Introduction
Chemical Structure and Properties
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one (CAS: 1064706-78-0) belongs to the class of pyridines and is characterized by a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a pyridin-2(1H)-one core. This structural arrangement gives the compound distinctive chemical and physical properties that make it useful in various applications.
Molecular Characteristics
The compound exhibits the following fundamental properties:
| Property | Value |
|---|---|
| Molecular Formula | C10H13NOSi |
| Molecular Weight | 191.3 g/mol |
| CAS Number | 1064706-78-0 |
| IUPAC Name | 5-(2-trimethylsilylethynyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C10H13NOSi/c1-13(2,3)7-6-9-4-5-10(12)11-8-9/h4-5,8H,1-3H3,(H,11,12) |
| Standard InChIKey | SWBOPPDLCVSNPO-UHFFFAOYSA-N |
| SMILES | CSi(C)C#CC1=CNC(=O)C=C1 |
| PubChem Compound ID | 102394553 |
The structural integrity of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one is maintained by the trimethylsilyl group, which serves as a protecting group for the terminal alkyne. This protection increases the compound's stability while preserving the reactive potential of the ethynyl functionality for subsequent transformations.
Physical Properties
While specific physical data for this compound is limited in the available literature, it is expected to possess properties typical of organosilicon compounds containing heterocyclic elements:
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Appearance: Likely a crystalline solid at standard temperature and pressure
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Solubility: Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), dichloromethane, and N,N-dimethylformamide (DMF)
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Stability: Generally stable under standard laboratory conditions, though potentially sensitive to strongly acidic environments due to the trimethylsilyl group
Synthesis Methods
Synthetic Routes
The synthesis of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one typically involves the reaction of a pyridine derivative with trimethylsilylacetylene. This reaction is often catalyzed by a palladium complex under an inert atmosphere to prevent oxidation. The general synthetic approach utilizes cross-coupling methodology, particularly Sonogashira coupling reactions.
Detailed Synthetic Protocol
A typical synthesis proceeds as follows:
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Starting material selection: A suitable 5-halopyridin-2(1H)-one (typically 5-bromopyridin-2(1H)-one or 5-iodopyridin-2(1H)-one) serves as the primary substrate.
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Reaction setup: The reaction is conducted under an inert atmosphere (argon or nitrogen) to prevent undesired oxidation processes.
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Catalyst system: A palladium catalyst such as Pd(PPh3)4 or Pd(PPh3)2Cl2 is employed, often in conjunction with a copper co-catalyst (CuI).
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Base addition: A base such as triethylamine is added to facilitate the reaction by neutralizing the hydrogen halide formed during the coupling process.
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Solvent selection: The reaction is typically performed in tetrahydrofuran (THF) as noted in the literature.
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Reaction conditions: The reaction mixture is heated under controlled conditions to promote efficient coupling.
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Purification: After completion, the crude product undergoes purification through techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Considerations
For industrial-scale production, enhanced methodologies may include:
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Use of continuous flow reactors and automated systems to improve efficiency and yield
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Implementation of stringent quality control measures to ensure product purity and consistency
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Optimization of reaction parameters for larger-scale synthesis
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Development of more environmentally friendly processes following green chemistry principles
Chemical Reactivity
Reaction Profile
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one can undergo several types of chemical reactions, exploiting both the pyridone core and the protected alkyne functionality:
Oxidation Reactions
The compound can undergo oxidation reactions, typically affecting the pyridone ring:
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Common oxidizing agents include potassium permanganate and hydrogen peroxide
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These reactions may lead to the formation of N-oxides or other oxidized derivatives
Reduction Reactions
Reduction of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one can proceed through several pathways:
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Reducing agents such as lithium aluminum hydride or sodium borohydride can target the carbonyl group
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Catalytic hydrogenation conditions may reduce the C≡C triple bond
Substitution Reactions
The trimethylsilyl group can be substituted with various functional groups under appropriate conditions:
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Replacement with halogens
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Substitution with other organometallic moieties
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Exchange with other silicon-containing groups
Reactivity of Functional Groups
The compound contains several reactive sites that can be exploited in synthesis:
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Pyridone Nitrogen: Can undergo N-alkylation or N-arylation
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Carbonyl Oxygen: Potential site for O-alkylation or nucleophilic attack
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Trimethylsilyl Group: Acts as a protecting group for the alkyne that can be selectively removed
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Triple Bond: After desilylation, the terminal alkyne can participate in numerous coupling reactions and click chemistry
Common Transformations and Products
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Desilylation | K2CO3 or TBAF | MeOH, room temperature | 5-ethynylpyridin-2(1H)-one |
| N-Alkylation | Alkyl halide, Base | DMF, elevated temperature | N-alkylated derivatives |
| Oxidation | H2O2 | Acetic acid, room temperature | N-oxide derivatives |
| Reduction (carbonyl) | NaBH4 | MeOH, 0°C to room temperature | 5-((trimethylsilyl)ethynyl)-1,2-dihydropyridin-2-ol |
| Sonogashira coupling (after desilylation) | Aryl halide, Pd catalyst, CuI | Amine base, organic solvent | 5-(arylethynyl)pyridin-2(1H)-one derivatives |
Applications in Scientific Research
Organic Synthesis
5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one serves as an essential building block in organic synthesis:
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The compound can be used as a precursor for the synthesis of more complex heterocyclic systems with potential biological activity.
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The protected alkyne functionality provides a versatile handle for further synthetic elaboration, allowing for selective transformations.
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It can serve as an intermediate in convergent synthesis strategies for the preparation of diverse molecular scaffolds.
Materials Science
The structural features of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one suggest applications in materials science:
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Potential incorporation into conjugated systems for optoelectronic applications
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Use in the development of specialty chemicals with unique properties
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Possible application in creating functional materials with specific chemical reactivity
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one, each with distinctive characteristics:
| Compound | Structural Differences | Unique Characteristics |
|---|---|---|
| 5-Ethynylpyridin-2(1H)-one | Lacks trimethylsilyl group | More reactive terminal alkyne; decreased stability |
| 5-(Phenylethynyl)pyridin-2(1H)-one | Contains phenyl instead of trimethylsilyl | Different electronic properties; extended conjugation |
| 3-((Trimethylsilyl)ethynyl)pyridin-2(1H)-one | Ethynyl group at position 3 instead of 5 | Altered reactivity pattern; different spatial arrangement |
| 5-Fluoro-3-((trimethylsilyl)ethynyl)pyridin-2-amine | Contains amine instead of carbonyl; additional fluorine atom | Different hydrogen bonding capabilities; altered electronic distribution |
Functional Comparison
The functional properties of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one can be compared with related compounds:
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The trimethylsilyl group enhances stability compared to compounds with unprotected terminal alkynes.
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The compound exhibits more controlled reactivity compared to unprotected alkynes, allowing for selective transformations.
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It demonstrates higher synthetic versatility compared to many simple pyridone derivatives due to the presence of the protected alkyne functionality.
Future Research Directions
Synthetic Methodology Development
Future research could focus on developing improved synthetic methods for 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one:
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Exploration of transition metal-free coupling approaches
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Development of more efficient catalytic systems
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Implementation of flow chemistry techniques for continuous production
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Investigation of green chemistry approaches with reduced environmental impact
Medicinal Chemistry Applications
The potential applications in medicinal chemistry warrant further exploration:
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Systematic evaluation of biological activities, particularly as potential building blocks for compounds targeting specific receptors or enzymes
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Development of structure-activity relationship studies using 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one as a core structure
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Investigation of the compound in the context of targeted drug delivery systems
Materials Science Investigations
The unique structural features suggest promising applications in materials science:
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Exploration of incorporation into polymeric materials with specific functional properties
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Investigation of the compound's utility in developing molecular sensors or switches
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Study of self-assembly properties for potential applications in nanomaterial development
Analytical Characterization
Spectroscopic Properties
The spectroscopic profile of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one would be expected to show characteristic features:
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NMR Spectroscopy:
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The trimethylsilyl group would appear as a prominent singlet in the 1H NMR spectrum at approximately 0-0.5 ppm
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The pyridone ring protons would display characteristic chemical shifts and coupling patterns
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IR Spectroscopy:
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The carbonyl group would exhibit a strong absorption band at approximately 1650-1700 cm-1
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The C≡C triple bond would show a characteristic absorption at approximately 2100-2200 cm-1
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The N-H bond would display a broad absorption in the 3200-3500 cm-1 region
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Mass Spectrometry:
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The molecular ion peak would appear at m/z 191, corresponding to the molecular weight
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Fragmentation patterns would likely include loss of trimethylsilyl group and subsequent fragmentations
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Chromatographic Behavior
The chromatographic properties of 5-((trimethylsilyl)ethynyl)pyridin-2(1H)-one would be influenced by its moderate polarity:
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HPLC analysis would likely employ reverse-phase conditions with a gradient of water and acetonitrile or methanol
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TLC analysis would typically use silica gel plates with an appropriate solvent system based on the compound's polarity
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GC analysis might require derivatization due to the presence of the NH group
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